![molecular formula C5H12N2O4S B8129101 L-cysteinylglycine monohydrate](/img/structure/B8129101.png)
L-cysteinylglycine monohydrate
Overview
Description
L-cysteinylglycine monohydrate is a useful research compound. Its molecular formula is C5H12N2O4S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-cysteinylglycine monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-cysteinylglycine monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Glyoxalase I : A decyl derivative of glutaryl-S-(10-aminodecyl)-L-cysteinylglycine effectively inhibits mouse liver glyoxalase I, which is significant for affinity chromatography purification (Phillips & Norton, 1975).
Diagnostic Relevance : Cystinylglycine is crucial for diagnosing pyroglutamic acidemia, homocystinuria, and phenylketonuria. Its absence or reduced concentration can lead to the misclassification of individuals as heterozygotes for phenylketonuria (Perry & Hansen, 1981).
Enzyme Inhibition : L-leucine and its analogue can inhibit the enzyme hydrolyzing S-benzyl-L-cysteine-p-nitroanilide in Escherichia coli B, preventing its activity at physiological concentrations (Murata et al., 1988).
Mercapturic Acid Formation : Cytosolic cysteinylglycine S-conjugate dipeptidase is involved in hepatic mercapturic acid formation from sinusoidal cysteinylglycine S-conjugates, particularly in guinea pig and human livers (Jösch, Sies, & Akerboom, 1998).
Role in Cancer Risk : Serum cysteine and cysteinylglycine are associated with upper gastrointestinal cancer risk, but not with esophageal or head and neck cancers (Miranti et al., 2016).
Glutathione Metabolism : Cytosolic leucyl aminopeptidase, which hydrolyzes cysteinylglycine, plays a crucial role in glutathione metabolism and the degradation of glutathione S-conjugates in rat liver (Jösch, Klotz, & Sies, 2003).
Regioselective Hydrolysis : Cp2MoCl2 binds to the cysteine residue and mediates regioselective hydrolysis, releasing free glycine and glycine-containing peptides (Erxleben, 2005).
Occurrence in Organisms : L-cysteinylglycine is found in wheat germ and other organisms, but not in yeast (Tkachuk, 1970).
Inhibition of Glyoxalase I : S- and N-substituted cysteinylglycines show noncompetitive inhibition of yeast glyoxalase I, indicating two binding sites on the enzyme (Lyon & Vince, 1977).
Glutathione and Immunity : The enzymic reaction of L-amino acids with glutathione forms y-glutamyl peptides, important for the kidney's cellular defense against bacterial infection (Hird & Springell, 1954).
properties
IUPAC Name |
2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S.H2O/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H2/t3-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNDGTYWULHKOE-DFWYDOINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)S.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-cysteinylglycine monohydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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